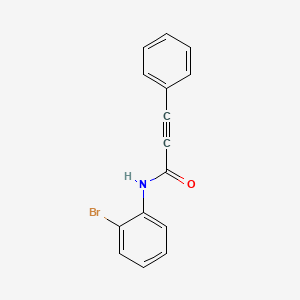![molecular formula C20H23FO3 B5414980 1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5414980.png)
1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene is a synthetic compound that belongs to the family of selective estrogen receptor modulators (SERMs). This chemical compound has been the subject of extensive research in the scientific community due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene involves its selective binding to estrogen receptors in breast tissue. This compound acts as an estrogen receptor antagonist, which can block the effects of estrogen on breast tissue. This can lead to the inhibition of the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include its ability to selectively bind to estrogen receptors in breast tissue, which can inhibit the growth and proliferation of cancer cells. This compound can also have an effect on bone density and cholesterol levels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene in lab experiments is its high selectivity for estrogen receptors in breast tissue. This can allow researchers to study the effects of this compound on breast cancer cells specifically. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene has the potential for many future applications in the field of medicine. Some possible future directions for research include:
1. Studying the effects of this compound on other types of cancer cells, such as prostate or ovarian cancer cells.
2. Investigating the potential use of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy.
3. Exploring the potential use of this compound in the prevention of breast cancer in high-risk individuals.
4. Investigating the effects of this compound on other physiological processes, such as bone density or cholesterol levels.
5. Developing more efficient and cost-effective synthesis methods for this compound to make it more accessible for research purposes.
Méthodes De Synthèse
The synthesis of 1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene involves several steps. The first step involves the reaction of 2-fluorophenol with 1-bromo-3-chloropropane to form 2-fluoro-1-(3-chloropropyl)phenol. This intermediate is then reacted with sodium hydride and 1-bromo-4-(2-methoxyethoxy)benzene to form 1-[4-(2-methoxyethoxy)phenyl]-2-(2-fluorophenoxy)propane. Finally, this compound is reacted with propargyl bromide to form this compound.
Applications De Recherche Scientifique
1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene has been extensively studied for its potential application in the treatment of breast cancer. This compound works by selectively binding to estrogen receptors in breast tissue, which can inhibit the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FO3/c1-3-8-16-11-12-19(20(15-16)22-2)24-14-7-6-13-23-18-10-5-4-9-17(18)21/h3-5,8-12,15H,6-7,13-14H2,1-2H3/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRMJNKLSCBEME-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(isopropylamino)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5414899.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5414906.png)
![2-amino-4-(4-methylphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B5414923.png)
![2-{5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5414925.png)
![{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}(2-furylmethyl)amine hydrochloride](/img/structure/B5414932.png)
![4-cyclobutyl-N-[(1-ethylpiperidin-3-yl)methyl]-6-methylpyrimidin-2-amine](/img/structure/B5414936.png)

![N-[1-[(ethylamino)carbonyl]-2-(4-fluorophenyl)vinyl]benzamide](/img/structure/B5414941.png)
![N-[(3-ethylisoxazol-5-yl)methyl]-N-methyl-2-morpholin-4-ylnicotinamide](/img/structure/B5414962.png)
![7,7-dimethyl-2-(1-piperidinyl)-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B5414965.png)
![6-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5414982.png)

![3-(allylthio)-6-(6-nitro-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5414993.png)